Bienvenue dans la boutique en ligne BenchChem!

(Rac)-Golgicide A

Antiviral Research Enterovirus Host-Targeting Antivirals

(Rac)-Golgicide A is the racemic form of Golgicide A, a small-molecule inhibitor that targets the cis-Golgi ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) GBF1. It is a cell-permeable quinoline compound that specifically binds to GBF1, preventing the activation of Arf1 and thereby disrupting Golgi-dependent vesicular trafficking in a reversible manner.

Molecular Formula C17H14F2N2
Molecular Weight 284.30 g/mol
CAS No. 1005036-73-6
Cat. No. B105603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Golgicide A
CAS1005036-73-6
Synonyms6,8-Difluoro-3a,4,5,9b-tetrahydro-4-(3-pyridinyl)-3H-cyclopenta[c]quinoline
Molecular FormulaC17H14F2N2
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4
InChIInChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2
InChIKeyNJZHEQOUHLZCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

What is (Rac)-Golgicide A (CAS 1005036-73-6) and How Does It Inhibit GBF1?


(Rac)-Golgicide A is the racemic form of Golgicide A, a small-molecule inhibitor that targets the cis-Golgi ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) GBF1 [1]. It is a cell-permeable quinoline compound that specifically binds to GBF1, preventing the activation of Arf1 and thereby disrupting Golgi-dependent vesicular trafficking in a reversible manner . The compound is supplied as a racemate, comprising a diastereoisomeric mixture with a 10:1 ratio of racemic cis- to racemic trans- Golgicide A, and is recognized as a critical tool for dissecting GBF1-dependent cellular processes [2].

Why (Rac)-Golgicide A Cannot Be Substituted with Other GBF1 Inhibitors Like Brefeldin A or AG1478


Although Brefeldin A (BFA) and AG1478 are also described as GBF1 inhibitors, substituting (Rac)-Golgicide A for these compounds is scientifically invalid. BFA is a promiscuous fungal metabolite that non-specifically targets multiple ArfGEFs, including BIG1 and BIG2, resulting in a global disruption of the secretory pathway and off-target effects on the trans-Golgi network (TGN) that confound data interpretation . AG1478, originally an EGFR kinase inhibitor, exhibits a distinct mechanism of action; its effects can be countered by Arf1 overexpression, whereas those of Golgicide A cannot, indicating that AG1478 does not act as a direct, specific GBF1 inhibitor in the same manner [1]. Consequently, experimental outcomes cannot be reliably replicated or compared without (Rac)-Golgicide A's unique, highly specific, and well-defined mode of action.

Direct Comparative Evidence: How (Rac)-Golgicide A's Potency and Selectivity Differ from Analogs


Direct Head-to-Head Comparison: Golgicide A vs. AG1478 on Enterovirus Replication

In a direct head-to-head study comparing Golgicide A (GCA) and AG1478, GCA drastically reduced the replication of coxsackievirus B3 (CVB3) and other human enteroviruses, whereas AG1478 had no effect on enterovirus replication at all [1]. Furthermore, the antiviral effect of GCA could be rescued by overexpression of its target, GBF1, confirming its mechanism of action, while the effects of AG1478 were countered by Arf1 overexpression, indicating a different, non-GBF1-specific mechanism [1].

Antiviral Research Enterovirus Host-Targeting Antivirals Viral RNA Replication

Class-Level Inference: Golgicide A's Target Selectivity vs. Brefeldin A (BFA)

Phenotypic comparisons in Vero cells reveal that Golgicide A (GCA) selectively targets ArfGEF GBF1, while having no effect on the related ArfGEFs BIG1 and BIG2 . In contrast, Brefeldin A (BFA) is a non-selective inhibitor that targets multiple ArfGEFs, including BIG1, BIG2, and GBF1, causing broad disruption of the secretory pathway . Specifically, BFA treatment (at 35.6 µM) causes the rapid dispersal of Golgi-associated coat proteins AP-1 and GGA3 from the TGN, a GBF1-independent effect not observed with GCA treatment .

Cell Biology Golgi Trafficking Chemical Biology Target Selectivity

Direct Head-to-Head Comparison: Reversibility of GBF1 Inhibition vs. Brefeldin A

Golgicide A is characterized as a rapidly reversible inhibitor of GBF1, allowing for precise temporal control in washout experiments [1]. Brefeldin A, conversely, forms a tight-binding complex that is not rapidly reversible, which can confound time-course and pulse-chase studies [2]. This distinction is critical for dissecting dynamic cellular processes.

Chemical Biology Inhibitor Kinetics Golgi Dynamics Experimental Design

Quantitative Functional Evidence: Shiga Toxin Cytotoxicity Protection Assay

Golgicide A provides potent, concentration-dependent protection against Shiga toxin-induced cytotoxicity. In Vero cells, it inhibits the effect of Shiga toxin on protein synthesis with an IC50 of 3.3 μM . This effect is mediated by blocking the GBF1-dependent retrograde transport of the toxin from endosomes to the Golgi and ER, a pathway that is not uniformly inhibited by other trafficking disruptors like BFA .

Cellular Toxicology GBF1 Function Retrograde Transport Assay Development

Resistance Mechanism Analysis: GBF1 Mutations vs. Brefeldin A Resistance

Resistance to (Rac)-Golgicide A develops via specific mutations in the GBF1 Sec7 domain, which decrease inhibitor sensitivity . In contrast, brefeldin A (BFA) resistance often involves mutations in BIG1 or BIG2, or alternative ArfGEFs, reflecting its broader target profile [1]. This mechanistic divergence means that BFA-resistant cell lines are not necessarily cross-resistant to GCA, and vice versa, underscoring the need for specific compounds in resistance studies.

Drug Resistance GBF1 Golgi Trafficking Antiviral Research

Cross-Study Comparison: Antiviral Spectrum vs. Brefeldin A

Golgicide A has been shown to reduce the replication of a broad spectrum of viruses, including human enterovirus species (such as CVB3) and Hepatitis C virus (HCV) [1]. In contrast, while Brefeldin A (BFA) also inhibits enterovirus replication, its broad cytotoxicity and non-specific targeting of multiple ArfGEFs limit its utility as a specific antiviral tool . Direct comparisons in HCV replicon systems demonstrate that GCA's effect is specific and potent, while BFA's antiviral activity is confounded by its pleiotropic effects on host cell viability and function [2].

Antiviral Research Enterovirus Hepatitis C Virus Host-Targeting Antivirals

When to Use (Rac)-Golgicide A: Key Research and Industrial Application Scenarios


Dissecting GBF1-Dependent vs. GBF1-Independent Golgi Trafficking

Due to its high specificity for GBF1 over BIG1 and BIG2, (Rac)-Golgicide A is the gold standard for determining which cellular processes require GBF1 activity. It is essential for experiments aiming to separate GBF1-mediated cis/medial-Golgi transport from the broader, BFA-sensitive trafficking events, such as TGN export .

Host-Targeted Antiviral Drug Discovery and Mechanism-of-Action Studies

In antiviral research, (Rac)-Golgicide A is a critical tool for validating GBF1 as a host factor essential for the replication of viruses like enteroviruses and HCV. Its use, as opposed to BFA or AG1478, provides clear, interpretable data on host-pathogen interactions at the secretory pathway, supporting the development of host-targeted antiviral strategies [1].

Cell Biology Studies Requiring Reversible and Temporal Control of the Secretory Pathway

The rapidly reversible nature of (Rac)-Golgicide A inhibition makes it uniquely suited for pulse-chase experiments, washout assays, and any protocol that demands precise temporal control of Golgi function. This is a key advantage over BFA, which is not rapidly reversible and leads to persistent cellular effects .

Investigating Shiga Toxin and Other Bacterial Toxin Trafficking Pathways

(Rac)-Golgicide A is the reference compound for studying the GBF1-dependent retrograde transport of Shiga toxin from endosomes to the Golgi and ER. Its potent protection (IC50 3.3 μM) provides a quantifiable functional readout for GBF1 activity and is essential for dissecting toxin entry mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Golgicide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.